molecular formula C22H25NO4S B2516309 Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate CAS No. 1421458-20-9

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate

Cat. No. B2516309
CAS RN: 1421458-20-9
M. Wt: 399.51
InChI Key: SPOFVINIPLPTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate" is a complex organic molecule that appears to be related to various research areas, including the synthesis of heterocyclic systems, chemosensors, and potential organic molecular electronic materials. The molecule contains a piperidine skeleton, which is a common motif in medicinal chemistry, and is substituted with various functional groups that could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in several studies. For instance, a method for the regioselective introduction of a bis(methoxycarbonyl)-methyl group into the 4-position of the piperidine skeleton was developed, starting from 2-piperidinecarboxylic acid and involving electrochemical oxidation of carbamates . Another study focused on the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, which used 4-piperidinecarboxylate as the raw material . These methods could potentially be adapted or provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction. For example, the crystal structure of Methyl N-(4-methoxyphenylmethyl)-N'-cyanocarbamimidothioate and Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N'-cyanocarbamimidothioate was elucidated, revealing one-dimensional zigzag molecular chains and three-dimensional networks stabilized by hydrogen bonds . Similarly, the structure of 1-Formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one was determined, showing a distorted twist-boat conformation of the piperidine-4-one rings . These studies provide valuable information on how substituents on the piperidine ring can affect the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of piperidine derivatives with various reagents has been investigated. For instance, reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with piperidine resulted in the formation of amides . This suggests that the thioether group in the compound of interest may also participate in similar reactions, potentially leading to the formation of amides or other derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate" are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the melting point, solubility, and stability of the compound could be inferred from related structures like the intermediates used in the synthesis of vandetanib . Additionally, the presence of methoxy and thioether groups could suggest certain solubility characteristics in organic solvents and potential reactivity towards electrophilic agents.

Scientific Research Applications

Photophysical Properties and Quantum Yields

Research on compounds structurally related to Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate has focused on their synthesis and photophysical properties. For example, the study of Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives revealed significant enhancements in quantum yield and unique luminescence properties upon introducing methoxy and cyano groups, which may imply potential applications in optoelectronic devices and sensors due to their deep blue luminescence and solvatochromic effects (Soyeon Kim et al., 2021).

Molecular Electronics and Structural Analysis

Another area of research involves the synthesis of sila-analogues of high-affinity, selective σ ligands, which are structurally related to Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate. These studies include detailed structural analyses and pharmacological profiling, indicating potential applications in developing new materials for molecular electronics and pharmacology (R. Tacke et al., 2003).

Synthesis of Heterocyclic Systems

The compound and its derivatives have been utilized as reagents in the synthesis of complex heterocyclic systems, demonstrating its versatility in organic synthesis. For example, the preparation of various heterocyclic compounds, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one, highlights its role in medicinal chemistry and the development of new pharmacologically active compounds (Lovro Selič et al., 1997).

Antimicrobial and Molluscicidal Activity

Investigations into prenylated benzoic acid derivatives from plants like Piper aduncum have identified compounds with significant antimicrobial and molluscicidal activities. This research suggests potential applications in agricultural and pharmaceutical industries for the development of new bioactive agents (J. Orjala et al., 1993).

Crystal Structure and Molecular Interaction Studies

Detailed crystallographic studies of related compounds have provided insights into their molecular structures and interactions, which are crucial for designing molecular materials with specific electronic properties. Such studies have implications for material science, especially in the context of organic molecular electronics and the development of novel molecular structures with tailored properties (Yin‐Xiang Lu et al., 2011).

properties

IUPAC Name

methyl 2-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-26-17-7-9-18(10-8-17)28-15-16-11-13-23(14-12-16)21(24)19-5-3-4-6-20(19)22(25)27-2/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOFVINIPLPTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.